molecular formula C6H13NO3 B12617201 (2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol CAS No. 921199-28-2

(2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol

Cat. No.: B12617201
CAS No.: 921199-28-2
M. Wt: 147.17 g/mol
InChI Key: YZNNBIPIQWYLDM-HCWXCVPCSA-N
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Description

(2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable piperidine precursor.

    Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions of the piperidine ring.

    Hydroxymethylation: Addition of a hydroxymethyl group at the 2 position.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction may produce piperidine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with similar chemical properties.

    Piperidinone: An oxidized form of piperidine.

    Hydroxymethylpiperidine: A compound with a hydroxymethyl group at a different position.

Uniqueness

(2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol is unique due to the specific arrangement of hydroxyl and hydroxymethyl groups, which may confer distinct biological and chemical properties compared to other piperidine derivatives.

Properties

CAS No.

921199-28-2

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S,3R,4S)-2-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6+/m0/s1

InChI Key

YZNNBIPIQWYLDM-HCWXCVPCSA-N

Isomeric SMILES

C1CN[C@H]([C@H]([C@H]1O)O)CO

Canonical SMILES

C1CNC(C(C1O)O)CO

Origin of Product

United States

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